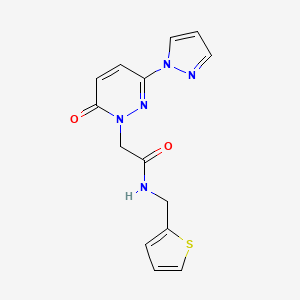

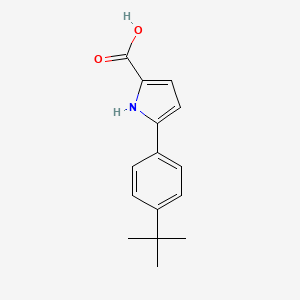

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.306. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Building Blocks

A regio-selective synthesis approach was developed for novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety to direct selective substitutions, providing a building block for further chemical synthesis (Nguyen, Schiksnis, & Michelotti, 2009). Additionally, organocatalyzed synthesis methods have been disclosed for tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting the use of bifunctional noncovalent organocatalysts in producing racemic mixtures of these compounds (Hozjan et al., 2023).

Chemical Structure and Properties

Research into the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine led to the synthesis of highly water-soluble stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, demonstrating the parent carboxylic acid's persistence in water at various pH levels (Marx & Rassat, 2002). This underlines the compound's potential in creating stable, water-soluble materials for scientific applications.

Synthetic Utility and Applications

A novel synthesis approach for functionalised 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters was developed, showcasing a one-pot strategy that delivers amidines bearing three contiguous stereocenters, utilizing benign solvents and operating under metal-free conditions. This method demonstrates the synthetic utility of such compounds, potentially applicable in a variety of chemical and pharmaceutical research areas (Meninno et al., 2021).

Advanced Materials Development

Synthetic strategies involving the synthesis of novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates reveal the unique structure imparted by the combination of bulky tert-butyl substituent and carboxyl group. These compounds demonstrate higher solubility in various solvents and potential applications in sensorics, smart materials production, and as part of molecular magnets, highlighting the versatility of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid derivatives in material science (Vashurin et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid” may also interact with various biological targets.

Mode of Action

It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This suggests that “this compound” may also interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This suggests that “this compound” may also affect similar biochemical pathways.

Result of Action

It is known that similar compounds have shown potent activities against various cell lines . This suggests that “this compound” may also have significant molecular and cellular effects.

Safety and Hazards

Future Directions

The future directions for research on similar compounds could involve exploring their potential uses in various fields, such as medicine, materials science, and environmental science. This could involve developing new synthesis methods, studying their properties in more detail, or investigating their interactions with other substances .

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(16-12)14(17)18/h4-9,16H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSHMMZGXHEYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2543661.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2543677.png)